4-(4-Bromo-phenyl)-1-ethyl-piperidine

Medicinal Chemistry Physicochemical Profiling ADME

This 4-arylpiperidine offers a unique synthetic advantage: the para-bromine handle enables Suzuki-Miyaura cross-coupling for rapid SAR library diversification that non-halogenated congeners cannot match. Its enhanced lipophilicity (LogP 3.59 vs. 2.61 for the des‑Br analog) allows precise modulation of membrane permeability and protein binding in lead optimization. Use it to build sigma receptor ligands, late‑stage functionalized chemical biology probes, or diversified CNS scaffolds. Standard purity ≥97%; bulk quantities and custom synthesis on request.

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
CAS No. 678996-45-7
Cat. No. B3278495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-phenyl)-1-ethyl-piperidine
CAS678996-45-7
Molecular FormulaC13H18BrN
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H18BrN/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10H2,1H3
InChIKeyLTXQZWNUNQCUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-phenyl)-1-ethyl-piperidine (CAS 678996-45-7): Compound Overview and Baseline Characteristics


4-(4-Bromo-phenyl)-1-ethyl-piperidine is a 4-arylpiperidine derivative characterized by a piperidine ring with an N-ethyl substituent and a 4-bromophenyl group at the 4-position. This scaffold is a versatile small molecule building block in medicinal chemistry, frequently employed as a synthetic intermediate . Key predicted physicochemical properties include a molecular weight of 268.20 g/mol, a logP of 3.59, and a polar surface area (PSA) of 3.24 Ų .

Why Generic Substitution Fails for 4-(4-Bromo-phenyl)-1-ethyl-piperidine


In-class 4-arylpiperidines cannot be considered interchangeable due to the distinct electronic and steric contributions of the para-bromine and N-ethyl groups. The bromine atom significantly increases lipophilicity; the predicted LogP for this compound is 3.59, compared to a calculated LogP of approximately 2.61 for the non-brominated analog 1-ethyl-4-phenylpiperidine . This difference impacts membrane permeability, protein binding, and overall pharmacokinetic behavior. Furthermore, the bromine atom serves as a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification and scaffold elaboration that is not feasible with non-halogenated analogs . Substituting with a compound lacking this halogen would preclude such derivatization and alter the physicochemical profile in ways that may confound biological studies or limit downstream synthetic utility.

Quantitative Differentiation of 4-(4-Bromo-phenyl)-1-ethyl-piperidine


Enhanced Lipophilicity (LogP) Compared to Non-Brominated Analog

The presence of a para-bromine substituent markedly increases lipophilicity relative to the unsubstituted phenyl analog. The predicted LogP for 4-(4-Bromo-phenyl)-1-ethyl-piperidine is 3.59 . In contrast, the non-brominated comparator, 1-ethyl-4-phenylpiperidine, exhibits a significantly lower calculated LogP of approximately 2.61 . This difference in lipophilicity (ΔLogP ≈ +0.98) can influence membrane permeability and protein binding, potentially altering the compound's behavior in biological assays or as a building block in drug discovery campaigns.

Medicinal Chemistry Physicochemical Profiling ADME

Synthetic Utility: Bromine as a Cross-Coupling Handle

The para-bromine substituent is not merely a structural feature but a reactive synthetic handle. Vendor descriptions highlight that the bromophenyl moiety offers unique reactivity, making the compound a versatile intermediate in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . This enables the generation of diverse libraries of analogs through late-stage functionalization. In contrast, the non-brominated analog 1-ethyl-4-phenylpiperidine lacks this reactive site, severely limiting its utility for such diversification strategies.

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Commercial Purity Specification: A Baseline for Reproducibility

A defined high-purity specification is essential for reliable experimental outcomes. This compound is commercially available with a stated purity of 97% from reputable suppliers . This specification provides a verifiable benchmark for procurement, ensuring that the material used in research or development meets a consistent and well-defined quality standard. While not a direct biological comparator, this quantitative purity level is a fundamental differentiator when selecting among suppliers or considering alternative compounds with ill-defined or lower purity grades.

Chemical Procurement Quality Control Reproducibility

Potential as a Sigma Receptor Ligand Scaffold (Class Inference)

The 4-arylpiperidine scaffold, to which this compound belongs, is a well-established pharmacophore for sigma receptor ligands [1]. Numerous studies have demonstrated that 4-substituted piperidines can exhibit affinity for sigma-1 and sigma-2 receptors, which are implicated in neurological disorders and cancer. While direct binding data for this specific compound is currently limited, its structural features align with known SAR trends for this target class. The presence of the 4-bromophenyl group and the N-ethyl substituent represent key structural variations that can be systematically explored to modulate sigma receptor affinity and selectivity, a line of investigation that is not possible with structurally divergent alternatives.

Neuroscience Receptor Pharmacology Sigma Receptors

Optimal Application Scenarios for 4-(4-Bromo-phenyl)-1-ethyl-piperidine


Scaffold Diversification via Cross-Coupling Chemistry

The presence of the reactive para-bromine handle makes this compound an ideal starting material for generating libraries of diverse 4-arylpiperidine analogs. Researchers can employ Suzuki-Miyaura or Buchwald-Hartwig couplings to install a wide variety of aryl, heteroaryl, or amine functionalities, enabling rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs. This is a key advantage over non-halogenated analogs, which lack this point of diversification .

Physicochemical Property Tuning in Drug Discovery

The significantly enhanced lipophilicity (LogP ~3.59) compared to the non-brominated analog (LogP ~2.61) makes this compound a valuable tool for fine-tuning the ADME profile of lead compounds . In early-stage drug discovery, incorporating this building block can be used to increase membrane permeability or modulate protein binding, a strategic choice when a balance between potency and favorable pharmacokinetics is required.

Exploration of Sigma Receptor Pharmacology

As a member of the 4-arylpiperidine class, this compound serves as a useful scaffold for investigating sigma-1 and sigma-2 receptor interactions . Its distinct substitution pattern (N-ethyl and 4-bromophenyl) provides a unique chemical entry point for SAR studies aimed at developing novel sigma receptor ligands for neurological or oncological applications. The compound can be used as a core structure for further medicinal chemistry optimization.

Chemical Biology Probe Development

The combination of a modifiable bromine handle and a well-defined piperidine scaffold makes this compound suitable for the synthesis of chemical biology probes. The bromine can be used for late-stage functionalization with affinity tags (e.g., biotin) or fluorescent reporters, while the core scaffold may engage with a range of biological targets, including GPCRs and ion channels. This dual functionality is a key procurement consideration for probe development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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